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Abstract
DA-1241 is a novel, orally administered small-molecule agonist for the G-protein-coupled

receptor 119 (GPR119).[1][2] Predominantly expressed in pancreatic β-cells and intestinal

enteroendocrine L-cells, GPR119 has emerged as a promising therapeutic target for type 2

diabetes (T2D) and metabolic dysfunction-associated steatohepatitis (MASH).[1][3][4]

Activation of GPR119 by DA-1241 stimulates the release of key incretin hormones and gut

peptides, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic

polypeptide (GIP), and peptide YY (PYY).[5][6][7][8][9][10][11] This targeted action initiates a

cascade of metabolic benefits, including improved glucose homeostasis, enhanced insulin

secretion, reduced liver inflammation, and favorable effects on lipid metabolism.[5][8][9] This

document provides a comprehensive technical overview of the mechanism of action of DA-
1241, its quantified impact on gut peptide release based on available preclinical and clinical

data, and the experimental protocols utilized in these assessments.

Core Mechanism of Action: GPR119 Agonism
DA-1241 functions as a potent agonist of GPR119, a Class A G-protein-coupled receptor.[1][3]

GPR119 is highly expressed in the enteroendocrine L-cells of the gastrointestinal tract and the

insulin-secreting β-cells of the pancreas.[1][4] The therapeutic effects of DA-1241 are primarily

mediated through its action on intestinal L-cells.
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Upon oral administration, DA-1241 binds to and activates GPR119 on the surface of these L-

cells. This activation is believed to stimulate the Gαs subunit of the G-protein complex, leading

to an increase in intracellular cyclic AMP (cAMP) levels. The rise in cAMP triggers downstream

signaling pathways that culminate in the exocytosis and release of stored gut peptide granules

containing GLP-1, GIP, and PYY into circulation.[5][6][7]
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Caption: DA-1241 signaling pathway in intestinal L-cells.
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The released peptides then exert their well-documented downstream metabolic effects. GLP-1

and GIP act as incretins, potentiating glucose-dependent insulin secretion from pancreatic β-

cells.[1][12] GLP-1 also suppresses glucagon secretion, slows gastric emptying, and promotes

satiety.[13][14] PYY contributes to reduced food intake and delayed gastric emptying.[15][16]

Quantitative Data on Gut Peptide Release
Data from preclinical studies have consistently demonstrated the efficacy of DA-1241 in

stimulating gut peptide secretion. While specific datasets from human clinical trials focusing on

peptide levels are not fully detailed in public releases, preclinical findings provide a strong

foundation.

Table 1: Preclinical Efficacy of DA-1241 in Diabetic
Mouse Models

Parameter Model
Treatment
Group

Result Citation

Serum GLP-1

High-Fat Diet

(HFD)-fed

C57BL/6J Mice

DA-1241

Substantially

enhanced serum

GLP-1 levels

during an oral

glucose

tolerance test

(OGTT).

[4]

Fasting Glucose

High-Fat Diet

(HFD)-fed

C57BL/6J Mice

DA-1241

Decreased

fasting blood

glucose levels.

[4][17]

Glucose

Tolerance

High-Fat Diet

(HFD)-fed

C57BL/6J Mice

DA-1241

Improved oral

glucose

tolerance test

(OGTT) results.

[4][17]

Insulin Secretion

High-Fat Diet

(HFD)-fed

C57BL/6J Mice

DA-1241

Augmented

glucose-

dependent

insulin release.

[4][17]
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Note: Specific quantitative values (e.g., pg/mL or fold-change) for peptide levels are not

provided in the referenced abstracts. The data indicates a significant and substantial increase.

Experimental Protocols & Methodologies
The evaluation of DA-1241's effect on gut peptide release involves both in vivo animal models

and in vitro cell-based assays.

Preclinical In Vivo Model: Diet-Induced Diabetic Mice
A common methodology involves the use of a diet-induced obesity and hyperglycemia model.

Animal Model: C57BL/6J mice are fed a high-fat diet (HFD) for an extended period (e.g., 12

weeks) to induce a diabetic phenotype.[4][17]

Drug Administration: DA-1241 is administered orally to the HFD-fed mice.[18]

Glucose Tolerance Testing: An oral glucose tolerance test (OGTT) is performed. Following a

fasting period, a bolus of glucose is administered orally.

Blood Sampling & Peptide Measurement: Blood samples are collected at various time points

after the glucose challenge. Serum is isolated and analyzed for insulin and GLP-1 levels,

typically using commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits.[4]

[17]

Control Groups: A placebo-treated HFD-fed group and a standard diet-fed group are used as

controls.

Model Induction Treatment & Challenge Analysis

C57BL/6J Mice High-Fat Diet
(12 weeks) Hyperglycemic Mice Oral DA-1241

Administration
Oral Glucose

Tolerance Test (OGTT) Serial Blood Sampling
Post-Challenge Measure Serum GLP-1

& Insulin (ELISA)

Click to download full resolution via product page

Caption: In vivo experimental workflow for assessing DA-1241.
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In Vitro Cell-Based Assays
To investigate direct effects on cellular mechanisms, various cell lines are utilized.

Pancreatic β-Cells: Insulinoma cell lines (e.g., INS-1E) and isolated mouse pancreatic islets

are used to determine if DA-1241 directly stimulates insulin secretion.[4][19] Assays for

glucose-stimulated insulin secretion (GSIS) are performed, where cells are exposed to low

and high glucose concentrations with or without DA-1241.[19] Studies have shown DA-1241
does not directly increase insulin secretion in these cells, supporting the conclusion that its

effect is mediated via gut peptide release.[4][17][19]

Hepatocytes: Liver cell lines (e.g., HepG2) are used to evaluate the downstream effects of

DA-1241 on hepatic processes like gluconeogenesis.[4][19]

Clinical Development and Broader Implications
DA-1241 has progressed to Phase 2a clinical trials for the treatment of MASH.[3][7] In these

trials, DA-1241 was administered orally at doses of 50mg and 100mg.[7] The primary

endpoints focused on liver health markers, such as the reduction in alanine transaminase (ALT)

levels, and glycemic control, measured by Hemoglobin A1c (HbA1c).[3][7]

The significant reductions in ALT and HbA1c observed in these trials are consistent with the

known mechanism of action.[7] The release of GLP-1, GIP, and PYY contributes to improved

glucose control (lowering HbA1c) and has beneficial effects on liver inflammation and lipid

metabolism, which are key drivers of MASH pathology.[3][5][18] The combination of DA-1241
with other agents, such as DPP-4 inhibitors (e.g., sitagliptin), is also being explored to

potentiate its effects by preventing the degradation of the released GLP-1 and GIP.[3][8]

Conclusion
DA-1241 represents a targeted therapeutic approach that leverages the physiological role of

the GPR119 receptor to enhance the secretion of endogenous gut peptides. By stimulating the

release of GLP-1, GIP, and PYY, DA-1241 initiates a broad spectrum of beneficial metabolic

effects. Preclinical data robustly support its mechanism of action by demonstrating a significant

increase in GLP-1 secretion, leading to improved glycemic control. While detailed quantitative

data on peptide levels from human trials are awaited, the positive outcomes in clinical

endpoints for MASH and T2D provide strong validation for this mechanism. The continued
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development of DA-1241 holds significant promise for the treatment of complex metabolic

diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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